

# Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block for Research and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Diethyl<br>bis(hydroxymethyl)malonate |
| Cat. No.:      | B146577                               |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Core Abstract:** **Diethyl bis(hydroxymethyl)malonate** is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring two hydroxyl groups and two ethyl ester functionalities, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and key research applications, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

## Chemical and Physical Properties

**Diethyl bis(hydroxymethyl)malonate**, with the CAS number 20605-01-0, is a white to almost white crystalline solid.<sup>[1][2]</sup> It is characterized by the molecular formula C<sub>9</sub>H<sub>16</sub>O<sub>6</sub> and a molecular weight of 220.22 g/mol.<sup>[1][3]</sup> Key physical and chemical properties are summarized in the table below for easy reference.

| Property          | Value                                         | Reference(s) |
|-------------------|-----------------------------------------------|--------------|
| Molecular Formula | C <sub>9</sub> H <sub>16</sub> O <sub>6</sub> | [1][3]       |
| Molecular Weight  | 220.22 g/mol                                  | [1][3]       |
| Appearance        | White to almost white crystalline solid       | [1][2]       |
| Melting Point     | 49-51 °C                                      | [3][4]       |
| Boiling Point     | 351.3 ± 37.0 °C at 760 mmHg                   | [4]          |
| Density           | 1.2 ± 0.1 g/cm <sup>3</sup>                   | [4]          |
| Solubility        | Slightly soluble in water                     | [5]          |
| Flash Point       | 134.5 ± 20.0 °C                               | [4]          |

## Spectroscopic Data

The structural elucidation of **diethyl bis(hydroxymethyl)malonate** is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Technique                                       | Data                                                                           | Reference(s) |
|-------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> ) | Peaks corresponding to the ethyl and hydroxymethyl protons are observed.       | [6]          |
| <sup>13</sup> C NMR                             | Data available, confirming the carbon skeleton.                                | [4]          |
| Infrared (IR) Spectroscopy                      | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [1]          |
| Mass Spectrometry (MS)                          | Electron ionization mass spectrum is available.                                | [1]          |

## Synthesis of Diethyl Bis(hydroxymethyl)malonate

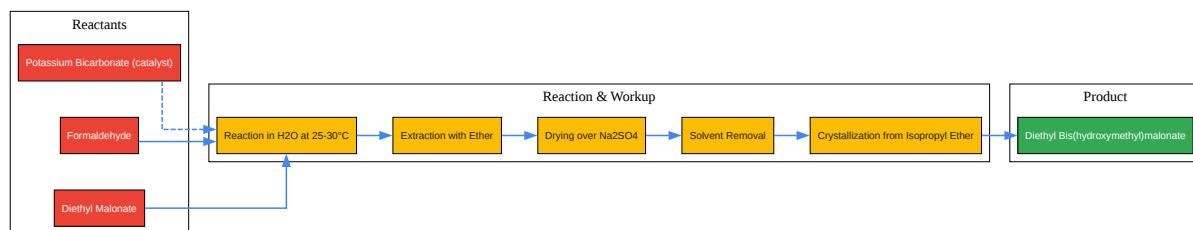
The primary and well-established method for the synthesis of **diethyl bis(hydroxymethyl)malonate** involves the reaction of diethyl malonate with formaldehyde in the presence of a base.<sup>[6][7]</sup> A detailed and reliable protocol is provided by Organic Syntheses. <sup>[6][7]</sup>

## Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde<sup>[6][7]</sup>

### Materials:

- Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)
- Potassium bicarbonate (8 g)
- Diethyl malonate (160 g, 1 mole)
- Saturated ammonium sulfate solution
- Ether
- Anhydrous sodium sulfate
- Isopropyl ether

### Procedure:


- In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.
- With mechanical stirring, add diethyl malonate dropwise over 40–50 minutes, maintaining the reaction temperature at 25–30°C.
- Continue stirring for an additional hour.
- Transfer the reaction mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract with 320 ml of ether.
- Dry the ethereal extract with anhydrous sodium sulfate for one hour and then filter.

- Distill off the ether until the liquid temperature reaches 45–50°C.
- Apply a vacuum to remove volatile materials until the pressure drops to 20–30 mm.
- Maintain the flask contents at 40°C until crystallization begins and for an additional 30 minutes.
- Add 500 ml of isopropyl ether and warm to 50°C to dissolve the product.
- Cool the solution in an ice-water bath with stirring to induce crystallization.
- Refrigerate the suspension for 1 hour, then filter the crystals with suction.
- Dry the crystals overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid.

Yield: 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.

Recrystallization from isopropyl ether can yield a product with a melting point of 50–52°C.[6]

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis of **Diethyl Bis(hydroxymethyl)malonate**.

## Potential Research Applications

**Diethyl bis(hydroxymethyl)malonate** is a versatile intermediate with applications spanning several areas of chemical research.

### Organic Synthesis

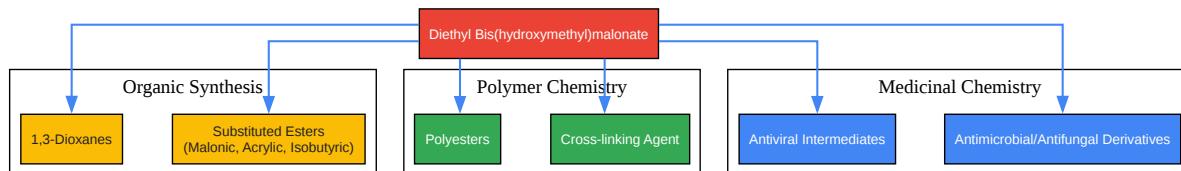
This compound is a valuable precursor for a variety of organic molecules.

- Synthesis of 1,3-Dioxanes: It serves as a reagent for the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones.[\[5\]](#)
- Preparation of Substituted Esters: It is an intermediate in the synthesis of substituted malonic, acrylic, and isobutyric esters.[\[6\]](#)[\[7\]](#)

### Polymer Chemistry

The presence of two hydroxyl groups makes **diethyl bis(hydroxymethyl)malonate** a suitable monomer for the synthesis of polyesters and other polymers. While specific protocols for this exact monomer are not abundant in publicly available literature, its structure is analogous to other diols used in polyester synthesis. It can also act as a cross-linking agent in polymer formulations.

A study on aliphatic hyperbranched polyesters utilized a synthetic strategy starting from diethyl malonate, highlighting the potential of malonate derivatives in creating complex polymer architectures.


### Drug Development and Medicinal Chemistry

While direct biological activity of **diethyl bis(hydroxymethyl)malonate** is not extensively documented, its derivatives have been investigated for their pharmacological potential.

- Antiviral Intermediates: It is suggested as a potential intermediate in the synthesis of antiviral drugs, including acyclovir and ganciclovir.[\[2\]](#) However, detailed synthetic pathways originating from this specific compound are not well-established in the literature.
- Antimicrobial and Antifungal Properties: Derivatives of **diethyl bis(hydroxymethyl)malonate** have been studied for potential antimicrobial and antifungal

activities.<sup>[8]</sup> This opens avenues for the development of new therapeutic agents.

## Logical Relationship of Applications



[Click to download full resolution via product page](#)

Caption: Potential Research Applications of **Diethyl Bis(hydroxymethyl)malonate**.

## Conclusion

**Diethyl bis(hydroxymethyl)malonate** is a readily accessible and highly functionalized molecule with significant potential in various fields of chemical research. Its utility as a precursor in organic synthesis is well-documented, and its potential applications in polymer and medicinal chemistry are areas of growing interest. This guide provides a foundational understanding of this compound, aiming to equip researchers with the necessary information to explore its full synthetic potential. Further research into the development of detailed protocols for its application in drug synthesis and advanced polymer architectures is warranted and promises to unlock new scientific advancements.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [smolecule.com]

- 2. CN104610261A - Preparation method of ganciclovir intermediate - Google Patents [patents.google.com]
- 3. 双羟甲基丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl bis(hydroxymethyl)malonate | CAS#:20605-01-0 | Chemsoc [chemsrc.com]
- 5. Diethyl bis(hydroxymethyl)malonate, 95% | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. paint.org [paint.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- To cite this document: BenchChem. [Diethyl Bis(hydroxymethyl)malonate: A Versatile Building Block for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146577#potential-research-applications-of-diethyl-bis-hydroxymethyl-malonate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)